3-Chloro-2-phenylprop-2-en-1-amine hydrochloride 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride MDL-72274 HCl is selective and potent inhibitors of SSAO for treatment of Parkinson diseases. MDL-72974 is a potent (IC50 = 10(-9) M) inhibitor of both MAO-B and SSAO, with 190-fold lower affinity for MAO-A. In clinical studies, oral doses as low as 100 micrograms produced substantial inhibition of platelet MAO-B. One or 4 mg MDL-72274 HCl given daily for 28 days to 40 Parkinson's patients treated with L-dopa produced statistically significant reductions in the Unified Parkinson's Disease Rating Scale. MAO-B inhibitors, such as MDL 72974A and L-deprenyl, offer the potential of being neuroprotective in Parkinson's Disease and other neurogenerative disorders.
Brand Name: Vulcanchem
CAS No.: 85278-24-6
VCID: VC0534837
InChI: InChI=1S/C9H10ClN.ClH/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-6H,7,11H2;1H/b9-6-;
SMILES: C1=CC=C(C=C1)C(=CCl)CN.Cl
Molecular Formula: C9H11Cl2N
Molecular Weight: 204.09 g/mol

3-Chloro-2-phenylprop-2-en-1-amine hydrochloride

CAS No.: 85278-24-6

Inhibitors

VCID: VC0534837

Molecular Formula: C9H11Cl2N

Molecular Weight: 204.09 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

3-Chloro-2-phenylprop-2-en-1-amine hydrochloride - 85278-24-6

CAS No. 85278-24-6
Product Name 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride
Molecular Formula C9H11Cl2N
Molecular Weight 204.09 g/mol
IUPAC Name (E)-3-chloro-2-phenylprop-2-en-1-amine;hydrochloride
Standard InChI InChI=1S/C9H10ClN.ClH/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-6H,7,11H2;1H/b9-6-;
Standard InChIKey KSVZCVSJFUUXGT-BORNJIKYSA-N
Isomeric SMILES C1=CC=C(C=C1)/C(=C\Cl)/CN.Cl
SMILES C1=CC=C(C=C1)C(=CCl)CN.Cl
Canonical SMILES C1=CC=C(C=C1)C(=CCl)CN.Cl
Appearance Solid powder
Description MDL-72274 HCl is selective and potent inhibitors of SSAO for treatment of Parkinson diseases. MDL-72974 is a potent (IC50 = 10(-9) M) inhibitor of both MAO-B and SSAO, with 190-fold lower affinity for MAO-A. In clinical studies, oral doses as low as 100 micrograms produced substantial inhibition of platelet MAO-B. One or 4 mg MDL-72274 HCl given daily for 28 days to 40 Parkinson's patients treated with L-dopa produced statistically significant reductions in the Unified Parkinson's Disease Rating Scale. MAO-B inhibitors, such as MDL 72974A and L-deprenyl, offer the potential of being neuroprotective in Parkinson's Disease and other neurogenerative disorders.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms MDL72274; MDL-72274; MDL 72274; MDL72274A; MDL-72274A; MDL 72274A; MDL72274 HCl
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3: Langford SD, Trent MB, Boor PJ. Semicarbazide-sensitive amine oxidase and extracellular matrix deposition by smooth-muscle cells. Cardiovasc Toxicol. 2002;2(2):141-50. PubMed PMID: 12271157.
4: Pirisino R, Ghelardini C, Banchelli G, Galeotti N, Raimondi L. Methylamine and benzylamine induced hypophagia in mice: modulation by semicarbazide-sensitive benzylamine oxidase inhibitors and aODN towards Kv1.1 channels. Br J Pharmacol. 2001 Oct;134(4):880-6. PubMed PMID: 11606329; PubMed Central PMCID: PMC1573009.
5: Banchelli G, Ghelardini C, Raimondi L, Galeotti N, Pirisino R. Selective inhibition of amine oxidases differently potentiate the hypophagic effect of benzylamine in mice. Eur J Pharmacol. 2001 Feb 9;413(1):91-9. PubMed PMID: 11173067.
6: Langford SD, Trent MB, Balakumaran A, Boor PJ. Developmental vasculotoxicity associated with inhibition of semicarbazide-sensitive amine oxidase. Toxicol Appl Pharmacol. 1999 Mar 15;155(3):237-44. PubMed PMID: 10079209.
7: Raimondi L, Banchelli G, Ignesti G, Pirisino R, Conforti L. The histaminase activity of rat white adipocytes. Inflamm Res. 1997 Apr;46(4):125-31. PubMed PMID: 9137990.
8: Palfreyman MG, McDonald IA, Bey P, Danzin C, Zreika M, Cremer G. Haloallylamine inhibitors of MAO and SSAO and their therapeutic potential. J Neural Transm Suppl. 1994;41:407-14. PubMed PMID: 7931257.
9: Lyles GA, Marshall CM, McDonald IA, Bey P, Palfreyman MG. Inhibition of rat aorta semicarbazide-sensitive amine oxidase by 2-phenyl-3-haloallylamines and related compounds. Biochem Pharmacol. 1987 Sep 1;36(17):2847-53. PubMed PMID: 3632710.
PubChem Compound 13320108
Last Modified Nov 11 2021
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